K201 free base
CAS No.: 145903-06-6
Cat. No.: VC0006246
Molecular Formula: C25H32N2O2S
Molecular Weight: 424.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145903-06-6 |
---|---|
Molecular Formula | C25H32N2O2S |
Molecular Weight | 424.6 g/mol |
IUPAC Name | 3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one |
Standard InChI | InChI=1S/C25H32N2O2S/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20/h2-8,18,21H,9-17,19H2,1H3 |
Standard InChI Key | KCWGETCFOVJEPI-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4 |
Canonical SMILES | COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiazepine core fused with a methoxy-substituted aromatic ring and a propionyl-linked benzylpiperidine group. This design enhances lipophilicity, facilitating membrane permeability and target engagement .
Table 1: Key Structural and Physicochemical Properties
Physicochemical Characteristics
K201 free base exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) but limited aqueous solubility, a trait common to lipophilic compounds. Its partition coefficient (logP) of ~3.2 suggests favorable membrane penetration, critical for intracellular target engagement .
Mechanism of Action
Calcium Channel Modulation
K201 free base acts as a calcium-dependent SERCA inhibitor, preventing calcium reuptake into the sarcoplasmic reticulum. This action elevates cytosolic calcium levels transiently, enhancing cardiac contractility while mitigating pathological calcium overload .
Ryanodine Receptor Interactions
As a partial agonist of ryanodine receptors (RyR2), K201 stabilizes these channels, reducing diastolic calcium leakage and spontaneous arrhythmogenic sparks. This dual modulation balances inotropic and lusitropic effects, distinguishing it from classical calcium channel blockers .
Pharmacological Applications
Cardioprotective Effects
In preclinical models of heart failure, K201 free base improved left ventricular ejection fraction by 18–22% and reduced infarct size by 35% compared to controls. These effects correlate with its ability to attenuate calcium-induced mitochondrial permeability transition pore opening, a key driver of cardiomyocyte apoptosis .
Antiarrhythmic Properties
K201 suppresses early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) by normalizing calcium handling. In canine models of atrial fibrillation, it restored sinus rhythm in 67% of cases, outperforming amiodarone (45%) .
Comparative Analysis with Related Compounds
Structural Analogues
K201’s benzothiazepine moiety differentiates it from dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil), enabling unique receptor interactions.
Table 2: Functional Comparison with Calcium Modulators
Compound | Class | SERCA Inhibition | RyR Stabilization | Clinical Use |
---|---|---|---|---|
K201 Free Base | Benzothiazepine | Yes | Yes | Preclinical |
Verapamil | Phenylalkylamine | No | No | Hypertension |
Diltiazem | Benzothiazepine | No | No | Angina, Arrhythmia |
Functional Differences
Unlike verapamil, which non-selectively blocks L-type calcium channels, K201’s RyR2 specificity minimizes negative inotropy. This profile makes it preferable for heart failure with reduced ejection fraction .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume